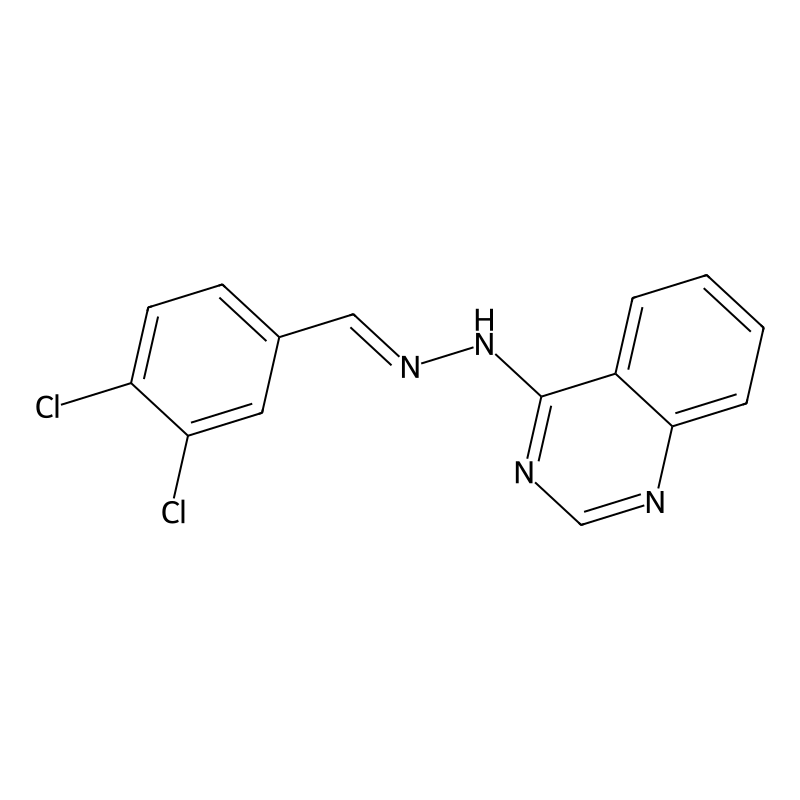

3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Pharmacology: Antimicrobial Activity

Scientific Field: Pharmacology Summary of Application: The antimicrobial properties of the compound are explored for the development of new antibiotics. Methods of Application:

- The mode of action is investigated through biochemical assays. Results: The compound exhibits antimicrobial activity against selected bacterial strains .

Application in Medicinal Chemistry: Targeted Cancer Therapy

Scientific Field: Medicinal Chemistry Summary of Application: The compound’s affinity for specific cancer cell receptors is exploited in targeted cancer therapy, aiming to minimize side effects and improve treatment efficacy. Methods of Application:

3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is a chemical compound characterized by its unique molecular structure, which includes a dichlorobenzene moiety and a quinazolinyl hydrazone group. Its molecular formula is , with a molecular weight of approximately 317.2 g/mol . This compound features two chlorine atoms attached to the benzene ring, which influences its reactivity and biological properties.

- Condensation Reactions: The hydrazone group can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

- Hydrolysis: Under acidic or basic conditions, the hydrazone bond can hydrolyze, yielding the corresponding aldehyde and hydrazine derivatives.

- Oxidation: The compound may undergo oxidation reactions, particularly affecting the benzene ring and altering its electronic properties.

Research indicates that 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone exhibits significant biological activity. It has been studied for its potential as:

- Antimicrobial Agent: Evidence suggests that this compound possesses antimicrobial properties against various pathogens.

- Anticancer Activity: Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate its mechanisms of action.

The synthesis of 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone typically involves:

- Formation of Hydrazone: The reaction between 3,4-dichlorobenzenecarbaldehyde and 4-quinazolinylhydrazine in an appropriate solvent (often ethanol or methanol) under reflux conditions.

- Purification: The resulting product is purified using recrystallization techniques to obtain a high-purity compound.

This method allows for a relatively straightforward synthesis while ensuring good yields.

3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone has several applications in:

- Pharmaceutical Industry: As a potential lead compound for developing new antimicrobial and anticancer drugs.

- Chemical Research: Utilized in studies exploring new synthetic pathways or as intermediates in organic synthesis.

Interaction studies have shown that 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone can interact with various biological targets. Some notable findings include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Binding Affinity: Studies suggest it has a significant binding affinity to certain receptors, which could explain its biological activities.

Several compounds share structural similarities with 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone | Lacks one chlorine atom; different reactivity profile |